molecular formula C19H23NO B185213 2-(4-Isobutylphenyl)-2-methylacetanilide CAS No. 59512-29-7

2-(4-Isobutylphenyl)-2-methylacetanilide

Cat. No. B185213
CAS RN: 59512-29-7
M. Wt: 281.4 g/mol
InChI Key: UHKIXOMKDZNTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutylphenyl)-2-methylacetanilide, also known as IBUPROM, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It belongs to the class of drugs called propionic acid derivatives, which also includes ibuprofen and naproxen. The chemical formula for IBUPROM is C20H27NO2, and its molecular weight is 313.44 g/mol.

Mechanism Of Action

The mechanism of action of 2-(4-Isobutylphenyl)-2-methylacetanilide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Isobutylphenyl)-2-methylacetanilide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

2-(4-Isobutylphenyl)-2-methylacetanilide has a number of biochemical and physiological effects, including:
1. Anti-inflammatory effect: 2-(4-Isobutylphenyl)-2-methylacetanilide reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic effect: 2-(4-Isobutylphenyl)-2-methylacetanilide relieves pain by inhibiting the production of prostaglandins.
3. Antipyretic effect: 2-(4-Isobutylphenyl)-2-methylacetanilide reduces fever by inhibiting the production of prostaglandins.
4. Gastrointestinal effects: 2-(4-Isobutylphenyl)-2-methylacetanilide can cause gastrointestinal side effects, such as stomach pain, nausea, and diarrhea.

Advantages And Limitations For Lab Experiments

2-(4-Isobutylphenyl)-2-methylacetanilide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 2-(4-Isobutylphenyl)-2-methylacetanilide is a highly potent drug, which makes it useful for studying the effects of NSAIDs on inflammation, pain, and fever.
2. Low toxicity: 2-(4-Isobutylphenyl)-2-methylacetanilide has a low toxicity profile, which makes it safe for use in lab experiments.
3. Wide availability: 2-(4-Isobutylphenyl)-2-methylacetanilide is widely available, which makes it easy to obtain for lab experiments.
Some of the limitations of 2-(4-Isobutylphenyl)-2-methylacetanilide for lab experiments include:
1. Lack of specificity: 2-(4-Isobutylphenyl)-2-methylacetanilide inhibits both COX-1 and COX-2 enzymes, which can make it difficult to study the specific effects of each enzyme.
2. Gastrointestinal side effects: 2-(4-Isobutylphenyl)-2-methylacetanilide can cause gastrointestinal side effects, which can affect the results of lab experiments.
3. Limited solubility: 2-(4-Isobutylphenyl)-2-methylacetanilide has limited solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are a number of future directions for research on 2-(4-Isobutylphenyl)-2-methylacetanilide. Some of these include:
1. Development of more specific COX inhibitors: Researchers are exploring the development of more specific COX inhibitors that can target either COX-1 or COX-2 enzymes.
2. Combination therapy: Researchers are exploring the use of combination therapy, which involves the use of multiple drugs to treat inflammation, pain, and fever.
3. Alternative delivery methods: Researchers are exploring alternative delivery methods, such as transdermal patches and inhalers, which can improve the efficacy and safety of 2-(4-Isobutylphenyl)-2-methylacetanilide.
4. Novel drug targets: Researchers are exploring novel drug targets for the treatment of inflammation, pain, and fever, which can lead to the development of new drugs with improved efficacy and safety.
Conclusion
2-(4-Isobutylphenyl)-2-methylacetanilide is a highly potent NSAID that is commonly used to treat pain, inflammation, and fever. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins. 2-(4-Isobutylphenyl)-2-methylacetanilide has a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. While 2-(4-Isobutylphenyl)-2-methylacetanilide has a number of advantages for lab experiments, it also has some limitations, such as lack of specificity and gastrointestinal side effects. Future research on 2-(4-Isobutylphenyl)-2-methylacetanilide is focused on the development of more specific COX inhibitors, combination therapy, alternative delivery methods, and novel drug targets.

Synthesis Methods

The synthesis of 2-(4-Isobutylphenyl)-2-methylacetanilide involves the reaction of 4-isobutylacetophenone with 2-amino-5-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization. The overall reaction can be represented as follows:

Scientific Research Applications

2-(4-Isobutylphenyl)-2-methylacetanilide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. 2-(4-Isobutylphenyl)-2-methylacetanilide has also been shown to be effective in reducing fever and headache.

properties

CAS RN

59512-29-7

Product Name

2-(4-Isobutylphenyl)-2-methylacetanilide

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-phenylpropanamide

InChI

InChI=1S/C19H23NO/c1-14(2)13-16-9-11-17(12-10-16)15(3)19(21)20-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,20,21)

InChI Key

UHKIXOMKDZNTLI-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.